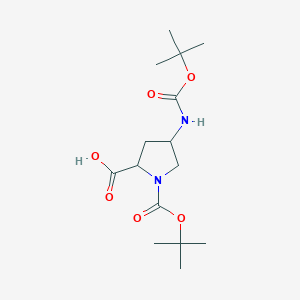

(4S)-4-(Boc-amino)-1-Boc-L-proline

Description

Significance of Proline Analogues in Stereochemical and Structural Design

The substitution on the proline ring, as seen in 4-substituted prolines, further refines this structural control. The nature and position of the substituent can influence the pucker of the five-membered ring and the equilibrium between the cis and trans conformations of the preceding peptide bond. nih.govacs.org This fine-tuning of local geometry can have a profound impact on the global conformation and, consequently, the biological activity of the entire molecule. sigmaaldrich.com For example, the incorporation of fluorinated proline analogues has been shown to enhance the stability of peptides and proteins. researchgate.net

The ability to dictate stereochemistry is another critical aspect. The precise spatial arrangement of atoms is often the difference between a potent therapeutic agent and an inactive or even harmful compound. Proline analogues, with their defined stereocenters, serve as chiral building blocks, ensuring the desired three-dimensional structure is achieved in the final product. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-9-7-10(11(18)19)17(8-9)13(21)23-15(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQSUHFDJACIAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4s 4 Boc Amino 1 Boc L Proline and Its Stereoisomers/analogues

Stereoselective Synthesis Approaches to Protected 4-Aminoproline Scaffolds

The construction of the 4-aminoproline core with specific stereochemistry is a significant synthetic challenge. Chemists have developed several stereoselective approaches that create the desired chiral centers with high fidelity, often employing catalytic asymmetric methods to ensure enantiomeric purity.

Enantioselective Pathways for 4-Aminoproline Synthesis

Enantioselective synthesis of 4-aminoproline scaffolds often relies on organocatalysis, where small chiral organic molecules facilitate stereocontrolled transformations. Proline and its derivatives have themselves been used as catalysts in various reactions, demonstrating the power of amino acids in asymmetric synthesis. organic-chemistry.orglongdom.org For instance, proline-catalyzed aldol (B89426) or Mannich reactions can establish key stereocenters that can be elaborated into the proline ring. longdom.orgnih.gov

Another powerful strategy involves the asymmetric alkylation of prochiral substrates. This can be achieved using chiral auxiliaries attached to a glycine (B1666218) equivalent, which direct the approach of an electrophile to one face of the molecule. Subsequent removal of the auxiliary reveals the enantiomerically enriched amino acid derivative. nih.gov The development of novel chiral catalysts and auxiliaries continues to expand the toolkit for accessing optically active proline derivatives. organic-chemistry.orgthieme-connect.comorganic-chemistry.org

Phase-Transfer Catalysis in Chiral Proline Derivative Synthesis

Phase-transfer catalysis (PTC) has emerged as a robust and scalable method for the asymmetric synthesis of α-amino acids, including proline derivatives. nih.govacs.orgresearchgate.net This technique involves the use of a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. youtube.comyoutube.com This approach is particularly effective for the alkylation of glycine Schiff base derivatives. acs.orgacs.org

The most common chiral PTCs are derived from readily available cinchona alkaloids. organic-chemistry.orgnih.gov These catalysts form a chiral ion pair with the enolate of the glycine substrate, creating a chiral environment that directs the incoming alkylating agent to attack from a specific face, thus inducing enantioselectivity. acs.orgnih.gov Structurally rigid, chiral spiro-ammonium salts derived from binaphthol have also been developed as high-performance PTCs, offering excellent reactivity and selectivity. nih.gov A range of 4-substituted prolines can be synthesized in just a few steps with high enantiomeric excess using this methodology. nih.govacs.org

| Catalyst Type | Substrate | Reaction | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cinchonidine-derived | Glycine Schiff Base | Michael Addition | High | High | acs.org |

| N-benzimidazolemethyl cinchonine (B1669041) quaternary ammonium salt | N-(diphenylmethylene) glycine tert-butyl ester | Alkylation | 82-92% | 94-99% | organic-chemistry.org |

| Spiro-ammonium salt (from BINOL) | Aldimine Schiff base | Double Alkylation | High | High | nih.gov |

| Y-shaped trimer of simplified Maruoka catalyst | Glycine Schiff Base | Asymmetric Benzylation | Excellent | Excellent | thieme-connect.com |

Precursor-Based Synthesis Strategies for (4S)-4-(Boc-amino)-L-proline Derivatives

A highly effective and common approach to synthesizing complex chiral molecules like (4S)-4-(Boc-amino)-1-Boc-L-proline is to start from a simpler, enantiomerically pure molecule from the "chiral pool." This precursor-based strategy leverages the existing stereochemistry of natural products to build more complex targets.

Derivatization from (2S,4R)-N-Boc-4-hydroxy-L-proline and Related Hydroxyproline (B1673980) Precursors

The most direct route to (4S)-4-aminoproline derivatives utilizes (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxyproline) as the starting material. nih.gov This inexpensive and commercially available amino acid possesses the correct stereochemistry at the C2 position and a hydroxyl group at C4 that serves as a handle for chemical modification. nih.gov

The synthesis typically involves a two-step sequence beginning with the activation of the C4 hydroxyl group, followed by nucleophilic substitution with an azide (B81097) (N₃⁻) source. This substitution proceeds via an Sₙ2 mechanism, which inverts the stereocenter at C4 from R to S. The resulting 4-azido proline derivative can then be reduced to the corresponding 4-amino group. nih.gov A common method for activating the hydroxyl is to convert it to a sulfonate ester, such as a mesylate or tosylate. nih.gov

Alternatively, the Mitsunobu reaction provides a powerful method for achieving the same stereochemical inversion. nih.govnih.gov Reacting N-Boc-protected (2S,4R)-4-hydroxy-L-proline methyl ester with a nucleophile like hydrazoic acid (HN₃) or a phthalimide (B116566) equivalent in the presence of triphenylphosphine (B44618) and an azodicarboxylate (e.g., DEAD or DIAD) directly yields the (2S,4S)-azido or phthalimido derivative. nih.gov Subsequent reduction or hydrolysis then furnishes the desired (2S,4S)-4-aminoproline scaffold, which can be further protected to give the final target compound.

| Starting Material | Key Reaction | Typical Reagents | Intermediate Product | Final Stereochemistry at C4 | Reference |

|---|---|---|---|---|---|

| (2S,4R)-4-Hydroxyproline | Sulfonylation & Sₙ2 Azide Substitution | 1. MsCl, Et₃N; 2. NaN₃ | (2S,4S)-4-Azidoproline derivative | S | nih.gov |

| N-Boc-(2S,4R)-4-hydroxy-L-proline | Mitsunobu Reaction | HN₃, PPh₃, DIAD | (2S,4S)-4-Azidoproline derivative | S | nih.govnih.gov |

| (cis)-4-Hydroxy-L-proline | Oxidation & Wittig Olefination | 1. TCICA, TEMPO; 2. PrPPh₃Br, NaH | 4-Propylidene proline derivative | S (after reduction) | mdpi.com |

| Boc-L-hydroxyproline methyl ester | Substitution with Thiophenol | Ph₂S₂, PBu₃ | N-BOC-(2S,4S)-4-Phenylthio-L-proline methyl ester | S | google.com |

Routes from Pyroglutamic Acid and Other Non-Proline Precursors

Pyroglutamic acid, a derivative of glutamic acid, serves as another valuable chiral starting material for the synthesis of substituted prolines. nih.govmdpi.com Its rigid lactam structure allows for stereocontrolled functionalization. One strategy involves the conversion of pyroglutamic acid into an α,β-unsaturated lactam. Subsequent diastereoselective conjugate addition of a nucleophile, such as a cyanide source, can introduce a substituent at the C4 position, which can then be converted into an amino group to access 4-aminoproline analogues. mdpi.com While synthetically more demanding than routes from hydroxyproline, these methods offer flexibility for creating a wider range of structural analogues. Other non-proline precursors, such as itaconic acid, have also been employed to construct modified proline rings like 4,5-methano-β-proline through multi-step sequences involving key steps like Simmons-Smith cyclopropanation. researchgate.net

Utility of Glycine Schiff Bases as Starting Materials

Glycine Schiff bases are versatile precursors for building the proline ring from the ground up, particularly when combined with phase-transfer catalysis as mentioned earlier. acs.org The most commonly used is the benzophenone (B1666685) imine of a glycine alkyl ester, which acts as a stabilized glycine enolate equivalent. acs.orgacs.org

The synthesis of 4-substituted prolines via this route generally involves a tandem Michael addition-alkylation sequence. nih.govacs.org In the presence of a chiral phase-transfer catalyst, the glycine Schiff base adds to a Michael acceptor (an α,β-unsaturated compound). The resulting enolate is then trapped intramolecularly by an alkyl halide tether, leading to the formation of the pyrrolidine (B122466) ring in a single, highly diastereoselective and enantioselective step. acs.org Proline itself can also catalyze the aldol condensation of a glycine Schiff base with various aldehydes, leading to α,β-dehydroamino acids which can be precursors for substituted prolines. acs.orgnih.govacs.org These methods provide rapid access to diverse 4-substituted proline derivatives with excellent control over stereochemistry. nih.govacs.org

Preparation of N-Boc-(S)-4-methyleneproline as a Precursor

A facile and high-yielding method for the preparation of N-Boc-(S)-4-methyleneproline has been developed, highlighting its role as a valuable precursor for various 4-substituted prolines. nih.gov This intermediate is particularly significant in the industrial synthesis of new HCV protease inhibitors. nih.gov

The synthesis commences with the appropriate starting materials, which are subjected to a series of reactions to yield the desired methylene (B1212753) proline derivative. A key step involves the protection of the amine. For instance, the amine can be treated with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of triethylamine (B128534) (Et₃N) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dichloromethane (B109758) (CH₂Cl₂) to afford the N-Boc protected product in good yield. nih.gov

| Reagent/Solvent | Role |

| (Boc)₂O | Boc-protecting agent |

| Et₃N | Base |

| DMAP | Catalyst |

| CH₂Cl₂ | Solvent |

This straightforward protection sets the stage for subsequent transformations on the proline scaffold.

Key Synthetic Transformations in Obtaining Protected 4-Aminoproline Derivatives

The conversion of proline precursors into stereochemically defined 4-aminoproline derivatives relies on several key synthetic transformations. These reactions are instrumental in introducing the desired amino group with precise control over its spatial orientation.

Allylic Alkylation Reactions

Allylic alkylation serves as a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of proline synthesis, this reaction can be employed to introduce substituents at the allylic position. While direct allylic amination of alkenes is a known strategy, it often requires specific catalysts and conditions to achieve high regio- and stereoselectivity. organic-chemistry.orgnih.gov For instance, palladium-catalyzed allylic amination has been shown to be effective, with ligands playing a crucial role in directing the outcome of the reaction. organic-chemistry.org

Challenges in allylic alkylation of amines include the potential for overalkylation, as the resulting alkylated amine is often more nucleophilic than the starting amine. youtube.com To circumvent this, strategies involving the use of imines generated in situ from aldehydes and amides have been developed, allowing for a more controlled reaction. nih.gov Recent advancements have also explored the use of environmentally benign deep eutectic solvents as promoters for the allylic alkylation of various nucleophiles, including amines, with allylic alcohols, often proceeding under mild, metal-free conditions. rsc.org

Mitsunobu Reaction and Stereochemical Inversion at C-4

The Mitsunobu reaction is a cornerstone of synthetic organic chemistry, renowned for its ability to achieve stereochemical inversion at a chiral center. wikipedia.orgnih.gov This reaction is particularly valuable in the synthesis of 4-aminoproline derivatives, where precise control of the stereochemistry at the C-4 position is paramount. The reaction facilitates the conversion of a secondary alcohol to various other functional groups with a clean inversion of configuration, proceeding via an SN2 mechanism. wikipedia.orgorganic-chemistry.org

Typically, the reaction involves an alcohol, a nucleophile (such as a carboxylic acid or an imide), triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The choice of nucleophile is critical; for the synthesis of amines, phthalimide or hydrogen azide are suitable precursors, which can then be converted to the desired amine. organic-chemistry.org

In the synthesis of proline analogues, the Mitsunobu reaction can be used to invert the stereochemistry of a hydroxyl group at the C-4 position. For example, starting with a commercially available (2S,4R)-4-hydroxyproline derivative, a Mitsunobu reaction can be performed to introduce a substituent at the C-4 position with an S configuration. acs.org This stereospecificity is a key advantage of the Mitsunobu reaction in the synthesis of complex molecules. nih.govatlanchimpharma.com

| Reagent | Function |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| DEAD or DIAD | Oxidant |

| Nucleophile (e.g., p-nitrobenzoic acid, phthalimide) | Displaces the activated alcohol |

| Solvent (e.g., THF, diethyl ether) | Reaction medium |

Selective Protection and Deprotection Strategies for Amino and Carboxyl Groups (Boc, Fmoc, Cbz)

The synthesis of complex molecules like this compound necessitates the use of protecting groups to mask reactive functional groups, namely the amino and carboxyl moieties. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its removal. The most commonly employed protecting groups in peptide and amino acid chemistry are tert-butoxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). creative-peptides.commasterorganicchemistry.com

These protecting groups offer orthogonal protection strategies, meaning one can be removed selectively in the presence of the others. masterorganicchemistry.com This orthogonality is fundamental to multistep synthesis.

Boc (tert-Butoxycarbonyl): This group is acid-labile and is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O). ontosight.ai Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comamericanpeptidesociety.org The Boc group is stable to basic conditions and hydrogenolysis. creative-peptides.com

Fmoc (9-Fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is removed using a secondary amine, such as piperidine (B6355638) in dimethylformamide (DMF). creative-peptides.comamericanpeptidesociety.org This mild deprotection condition makes it a popular choice in solid-phase peptide synthesis (SPPS). americanpeptidesociety.org It is stable to acidic conditions. creative-peptides.com

Cbz (Benzyloxycarbonyl): Also known as the Z group, Cbz is removed by catalytic hydrogenation (e.g., H₂/Pd-C). masterorganicchemistry.comorganic-chemistry.org This method is clean and efficient but is incompatible with molecules containing other reducible functional groups.

The strategic application and selective removal of these protecting groups are essential for the successful synthesis of di-protected 4-aminoproline derivatives. For example, the amino group at the C-4 position and the proline nitrogen can be differentially protected, allowing for selective manipulation at one site while the other remains masked.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acid (e.g., TFA, HCl) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine/DMF) |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl | Catalytic Hydrogenation (H₂/Pd-C) |

Chemical Transformations and Derivatizations of 4s 4 Boc Amino 1 Boc L Proline Scaffolds

Functionalization at the C-4 Position of the Pyrrolidine (B122466) Ring

The C-4 position of the proline ring is a key site for introducing structural diversity. The presence of the Boc-protected amino group at this position provides a handle for various chemical manipulations. The Boc group can be selectively removed under acidic conditions, unveiling a primary amine that can undergo a plethora of reactions.

One common strategy involves the acylation of the deprotected C-4 amino group to introduce a variety of substituents. This approach is instrumental in the synthesis of constrained peptide analogues and mimics. For instance, coupling with different carboxylic acids can introduce side chains that mimic natural amino acids or introduce novel functionalities.

The functionalization at the C-4 position is not limited to acylation. Other transformations, such as alkylation, arylation, and sulfonylation, can be employed to further diversify the scaffold. These modifications can alter the steric and electronic properties of the proline ring, influencing its interaction with biological targets.

Table 1: Examples of C-4 Functionalization Reactions

| Reaction Type | Reagent | Product Functionality | Significance |

|---|---|---|---|

| Acylation | Acid Chloride/Anhydride | Amide | Peptide bond formation, side-chain mimicry |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Introduction of steric bulk, modification of basicity |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide | Introduction of electron-withdrawing groups, hydrogen bond acceptors |

Regioselective Modifications and Further Elaborations

The presence of two Boc-protected nitrogens and a carboxylic acid in (4S)-4-(Boc-amino)-1-Boc-L-proline allows for regioselective modifications. The differential reactivity of these functional groups can be exploited to achieve selective transformations. The nitrogen of the pyrrolidine ring (N-1) and the amino group at C-4 exhibit different nucleophilicities, and the carboxylic acid at C-2 can be activated for coupling reactions.

The selective deprotection of one of the Boc groups is a key strategy for regioselective functionalization. For example, milder acidic conditions might preferentially remove the Boc group from the C-4 amino group, leaving the N-1 Boc group intact. This allows for specific modification at the C-4 position, as discussed previously. Conversely, conditions can be optimized to remove the N-1 Boc group, enabling modifications at the ring nitrogen.

Further elaborations can involve the carboxylic acid group. Activation of the carboxyl group, for instance, by forming an active ester or an acid chloride, facilitates amide bond formation with various amines or amino acids. This is a fundamental step in peptide synthesis, allowing the incorporation of the modified proline unit into a larger peptide chain.

Computational studies can aid in predicting the regioselectivity of reactions by analyzing the local microenvironment and pKa of different functional groups within the molecule. nih.gov Such predictions can guide the design of experiments to achieve the desired site-selective modifications. nih.gov

Formation of Polycyclic and Spirocyclic Systems from 4-Aminoproline Derivatives

The rigid framework of 4-aminoproline derivatives makes them excellent starting materials for the synthesis of more complex, three-dimensional structures such as polycyclic and spirocyclic systems. These intricate architectures are of great interest in medicinal chemistry due to their potential to explore novel chemical space and interact with biological targets in unique ways.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic structures. wikipedia.org In the context of 4-aminoproline derivatives, RCM can be employed to construct additional rings onto the pyrrolidine scaffold. This typically involves introducing two olefinic tethers onto the molecule, which can then be cyclized using a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs' catalyst. organic-chemistry.orgnih.gov The driving force for the reaction is often the formation of a volatile byproduct like ethylene. organic-chemistry.org

For example, by functionalizing both the N-1 and C-4 positions with allyl groups, a diene substrate can be prepared. Subsequent RCM would then lead to the formation of a bicyclic system containing a new unsaturated ring fused to the pyrrolidine core. The size of the newly formed ring can be controlled by the length of the olefinic tethers. This strategy has been successfully applied to synthesize a variety of heterocycles. wikipedia.org

Table 2: Key Aspects of Ring-Closing Metathesis

| Parameter | Description | Example Catalyst |

|---|---|---|

| Reaction Type | Intramolecular olefin metathesis | Grubbs' Catalyst (1st and 2nd generation) |

| Substrate Requirement | Molecule with two terminal alkenes | Hoveyda-Grubbs' Catalyst |

| Product | Cyclic alkene and a volatile byproduct (e.g., ethylene) | Schrock Catalyst |

The Staudinger reaction, which involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, provides another avenue for scaffold diversification. wikipedia.orgorganicchemistrytutor.com This reaction can be used in its "traceless" variant, known as the Staudinger ligation, to form a stable amide bond. researchgate.net

Starting from a 4-azidoproline derivative, which can be synthesized from the corresponding 4-aminoproline, the Staudinger ligation can be used to couple various carboxylic acid-containing fragments to the C-4 position. This method is particularly useful for bioconjugation and the synthesis of complex peptides under mild conditions. nih.gov

The reaction proceeds through the formation of an iminophosphorane intermediate upon reaction of the azide with a phosphine. wikipedia.org In the traceless Staudinger ligation, the phosphine reagent is designed to be expelled after facilitating the amide bond formation. researchgate.net This strategy avoids the incorporation of the phosphine oxide byproduct into the final product. The electronic and steric properties of the azide and phosphine can influence the regioselectivity and efficiency of the reaction. nih.gov

Applications of 4s 4 Boc Amino 1 Boc L Proline and Its Analogues As Chiral Building Blocks in Academic Research

Design and Synthesis of Peptidomimetics Incorporating 4-Aminoproline Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid, cyclic structure of the proline ring makes its derivatives, like 4-aminoproline (Amp), excellent scaffolds for creating conformationally constrained peptidomimetics. nih.govsigmaaldrich.com The synthesis of these complex molecules often relies on solid-phase peptide synthesis (SPPS) techniques, which provide a rapid and efficient route to a wide array of analogues. nih.gov

The bifunctional nature of the 4-aminoproline scaffold allows for its incorporation into both cyclic and linear peptide structures. Researchers have utilized cis-4-amino-L-proline as a scaffold to synthesize endomorphin-2 (EM-2) analogues. nih.gov In one study, the synthesis involved coupling Nα-Boc-cAmp(Cbz)-OH with a dipeptide to yield a tripeptide, which then served as a common precursor for both a novel 11-membered cyclotripeptide and corresponding linear analogues with either a free carboxyl or amide C-terminus. nih.gov

Similarly, in the development of integrin modulators, the synthesis of a collection of new cyclic peptidomimetics was achieved through SPPS procedures followed by cyclization in solution. mdpi.com The process began with the commercially available (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid, which was strategically functionalized before being incorporated into peptide sequences and subsequently cyclized. nih.govmdpi.com

Proline is unique among proteinogenic amino acids because its cyclic side chain imparts significant conformational restriction on the peptide backbone. sigmaaldrich.com This inherent rigidity is exploited in peptidomimetic design to control the three-dimensional structure of a molecule, which is crucial for its biological activity. The introduction of cyclic scaffolds, including those based on proline derivatives, is a widely used strategy to create amide bond isosteres and introduce conformational restraints. nih.gov

Synthetic proline analogues are developed to restrict the Xaa-Pro imide bond conformation, which can exist in both cis and trans isomers. sigmaaldrich.com By modifying the proline ring, chemists can influence this equilibrium and stabilize a specific conformation that is optimal for binding to a biological target. The 4-aminoproline scaffold serves as a conformation-inducing element that can be grafted onto a peptide sequence to impart the desired ligand conformation while also conferring stability against enzymatic degradation. nih.gov

A significant application of 4-aminoproline scaffolds is in the design of ligands for integrins, a class of cell adhesion receptors involved in numerous physiological and pathological processes. mdpi.comresearchgate.net The α4β1 integrin, in particular, is a therapeutic target for inflammatory diseases and cancer. mdpi.com

Researchers have designed and synthesized a series of cyclic peptidomimetics using a 4-aminoproline (Amp) core to target the α4β1 integrin. mdpi.com The design strategy involved grafting the Amp scaffold onto key α4β1-recognizing peptide sequences, such as the leucyl-aspartyl-valyl (LDV) motif, and functionalizing it with the (2-methylphenyl)ureido-phenylacetyl (MPUPA) moiety, a known α4-integrin targeting group. nih.govmdpi.com The synthesis started with (2S,4S)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid, which was functionalized with the MPUPA group to create an N-Fmoc-Amp(MPUPA)-OH scaffold for use in SPPS. nih.gov

The subsequent biological evaluation of the synthesized cyclopeptidomimetics in cell adhesion assays revealed promising activity. One compound, in particular, demonstrated notable effects, as detailed in the table below. mdpi.com

| Compound ID | Structure | Biological Activity |

| 12 | c[Amp(MPUPA)-Leu-Asp-Val-Gly] | Docking studies performed. |

| Not specified | c[Amp(MPUPA)Val-Asp-Leu] | Showed promising submicromolar agonist activity in Jurkat cell adhesion assays. mdpi.com |

This research highlights the utility of the 4-aminoproline scaffold in creating potent and specific modulators of integrin function. mdpi.com The cis-4-amino-L-proline residue has also been successfully used to develop RGD-based cyclopeptide ligands that target αVβ3, αVβ5, and/or αVβ6 integrins with high affinity and selectivity. nih.gov

The unique conformational properties of proline and its derivatives have led to their incorporation into more than just bioactive peptides. Functionalized proline residues are also utilized in the construction of collagen mimetics and other advanced materials. nih.gov Collagen, the most abundant protein in mammals, is characterized by its triple-helix structure, which is rich in proline and hydroxyproline (B1673980) residues. By synthesizing peptides containing modified prolines, researchers can create stable, triple-helical structures that mimic natural collagen for applications in material science and tissue engineering.

Construction of Constrained Molecular Scaffolds and Nanoscale Architectures

The rigidity of the proline ring is a key feature that is exploited in the construction of highly ordered and constrained molecular scaffolds. These scaffolds serve as templates for arranging functional groups in a precise and predictable three-dimensional orientation, which is essential for creating molecules with specific functions, from pharmaceuticals to nanoscale devices.

The rational design of rigid molecular structures often involves the use of conformationally restricted building blocks. Proline derivatives are ideal candidates for this purpose. Research has shown the synthesis of a tricyclic peptidomimetic scaffold derived from the combination of trans-4-hydroxy-L-proline and tartaric acid derivatives. researchgate.net This approach yields highly rigid scaffolds with a fixed arrangement of functional groups. Further chemical manipulation of these core structures allows for the creation of a diverse set of amino acid scaffolds with high rigidity, demonstrating how complex, constrained architectures can be built from chiral pool starting materials like proline derivatives. researchgate.net

Development of Bis-Peptides and Chiral Cavities from Proline Derivatives

The strategic incorporation of functionalized proline derivatives serves as a sophisticated method for constructing complex peptide architectures, including bis-peptides and well-defined chiral cavities. While direct synthesis of such structures using (4S)-4-(Boc-amino)-1-Boc-L-proline is not extensively documented, the principles are well-established through versatile synthetic methodologies like "proline editing." nih.govnih.govacs.org

This approach allows for the late-stage, stereospecific modification of a hydroxyproline residue within a synthesized peptide into a wide array of other 4-substituted prolines. nih.govnih.gov For instance, a 4-amino group, similar to the one in the title compound, or other reactive handles (e.g., azides, alkynes, thiols) can be introduced. nih.govresearchgate.net These functional groups can then serve as anchor points for cross-linking two peptide chains to form a bis-peptide or for attaching molecular scaffolds to create a chiral cavity. The defined conformational bias of the 4-substituted proline anchor ensures that the resulting structure has a predictable three-dimensional arrangement.

Furthermore, the self-assembly of peptides containing chiral proline analogues can lead to the formation of ordered supramolecular structures. goettingen-research-online.denih.govacs.org The inherent chirality of the amino acid building blocks is transferred to the macroscopic assembly, resulting in chiral nanostructures like helical fibrils or nanotubes. acs.orgacs.org These organized assemblies effectively create chiral environments or cavities on a larger scale, which can be exploited for stereoselective recognition or catalysis.

Influence on Peptide and Protein Conformation through 4-Substituted Proline Incorporation

The substitution at the C4 position of the proline ring has a profound and predictable impact on the conformational properties of a peptide backbone. The stereochemistry (R or S) and the electronic nature of the substituent work in concert to bias the intricate equilibria of the proline residue.

Stereospecific Effects on Proline Ring Pucker (Cγ-exo/endo Conformations)

The five-membered pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (where the γ-carbon is displaced on the same side as the carboxyl group) and Cγ-exo (where it is on the opposite side). The incorporation of a substituent at the 4-position strongly influences this equilibrium.

For 4S-substituted prolines, particularly those with electron-withdrawing groups, there is a strong preference for the Cγ-endo ring pucker. nih.govthieme-connect.de This preference is attributed to stereoelectronic effects, specifically hyperconjugation, where the electron-withdrawing substituent orients itself to be anti-periplanar to two C-H bonds on the ring, a conformation that is stabilizing. thieme-connect.de This gauche effect overcomes the steric preference for a pseudo-equatorial substituent, locking the ring in the endo pucker.

| Proline Derivative | Dominant Ring Pucker | Driving Force |

| 4S-Fluoroproline (flp) | Cγ-endo | Stereoelectronic (gauche effect) |

| 4S-Nitrobenzoate-proline | Cγ-endo | Stereoelectronic (gauche effect) |

| 4R-Fluoroproline (Flp) | Cγ-exo | Stereoelectronic (gauche effect) |

| 4R-Hydroxyproline (Hyp) | Cγ-exo | Stereoelectronic (gauche effect) |

This table summarizes the general conformational preferences for 4-substituted prolines based on stereoelectronic effects.

Impact on Amide Cis-Trans Isomerism (ω Torsion Angle)

The conformation of the proline ring pucker is directly coupled to the isomerization of the preceding peptide bond (the ω torsion angle). thieme-connect.de The Cγ-endo pucker, favored by 4S-substituted prolines, is strongly associated with the cis conformation of the amide bond (ω ≈ 0°). acs.org Conversely, the Cγ-exo pucker, favored by 4R-substituted prolines, stabilizes the trans conformation (ω ≈ 180°). researchgate.netthieme-connect.de

This control over the cis/trans ratio is critical, as this isomerization is often a rate-limiting step in protein folding and a key determinant of protein structure and function. thieme-connect.de By incorporating a 4S-substituted proline analog, researchers can engineer a "cis-proline molecular switch" into a peptide sequence. For example, substituting a native proline with (2S,4S)-fluoroproline can stabilize the native cis amide bond in a protein. researchgate.net

| Proline Analogue (in Ac-Xaa-OMe) | Favored Amide Isomer | trans:cis Ratio |

| Proline | trans | ~4.6 : 1 |

| (2S,4S)-Fluoroproline | cis (less preference for trans) | ~2.5 : 1 |

| (2S,4R)-Fluoroproline | trans | ~6.7 : 1 |

Data adapted from studies on model peptides, illustrating the influence of 4-fluoro substitution on the amide bond equilibrium. researchgate.net

Stabilization of Specific Secondary Structures (e.g., αR, PPII)

The conformational preferences for ring pucker and amide isomerism directly translate to the stabilization or destabilization of specific secondary structures. The common helical structures involving proline, such as the right-handed α-helix (αR) and the left-handed polyproline II (PPII) helix, both require the prolyl amide bond to be in the trans conformation. frontiersin.org The stability of these structures is further enhanced by an n→π* orbital interaction, which is favored by the Cγ-exo pucker. thieme-connect.de

Since 4S-substituted prolines promote the Cγ-endo pucker and the cis amide bond, their incorporation disfavors and disrupts αR and PPII helices. nih.gov Instead, these analogues tend to promote more extended peptide conformations or are used to induce β-turns, where a cis-proline is often found at the i+1 position of the turn. This makes them valuable tools for breaking helicity at specific points or for designing peptides with well-defined turn structures.

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | (2S,4S)-1-(tert-butoxycarbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid |

| Boc-L-proline | (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| 4S-Fluoroproline (flp) | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid |

| 4R-Fluoroproline (Flp) | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid |

| 4R-Hydroxyproline (Hyp) | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid |

| Fmoc-Hydroxyproline | (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Advanced Characterization and Computational Studies in 4 Aminoproline Research

Spectroscopic Analysis for Conformational Elucidation of 4-Aminoproline Containing Molecules

Spectroscopic methods are fundamental to understanding the three-dimensional structure of 4-aminoproline derivatives in solution, where they are often biologically relevant. Techniques like Nuclear Magnetic Resonance (NMR) provide atomic-level information on molecular conformation and dynamics.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy for Solution Conformation

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) is a powerful, non-invasive technique for determining the solution-state conformation of complex molecules like (4S)-4-(Boc-amino)-1-Boc-L-proline. By dispersing proton signals across two frequency dimensions, 2D-NMR resolves the spectral overlap that often complicates one-dimensional spectra of large molecules. copernicus.org

Common 2D-NMR experiments used for conformational analysis include:

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds. For this compound, COSY spectra would reveal the connectivity within the pyrrolidine (B122466) ring, helping to trace the sequence of protons from Cα to Cδ.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems. This is particularly useful for identifying all protons belonging to the proline ring and the Boc protecting groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. For the title compound, an HSQC spectrum would provide the chemical shifts of each carbon atom in the pyrrolidine ring and the Boc groups, which are sensitive to the local electronic environment and conformation.

Nuclear Overhauser Effect (NOE) Studies for Structural Assignment

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. Measuring NOEs allows for the determination of internuclear distances, typically up to ~5 Å. This is crucial for defining the three-dimensional structure and stereochemistry of molecules like this compound.

NOE-based experiments include:

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment maps all proton-proton pairs that are close in space, regardless of whether they are connected by chemical bonds. For this compound, NOESY spectra would reveal key spatial relationships, such as the proximity between protons on the pyrrolidine ring and the bulky tert-butyl groups of the Boc protectors. This information is critical for assigning the relative stereochemistry and determining the preferred ring pucker (endo vs. exo).

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY is similar to NOESY but is often more effective for medium-sized molecules that may not produce a strong NOE in a standard NOESY experiment.

In complex systems, such as larger proteins, NOE data is indispensable for both resonance assignment and structural analysis. nih.gov For smaller, flexible molecules, NOE-derived distance restraints are used to generate and validate conformational bundles, providing a picture of the molecule's dynamic structure in solution. acs.org The presence of chemical exchange, for example between different rotamers, can also be detected through exchange cross-peaks in NOESY spectra. mdpi.com

Computational Chemistry and Molecular Modeling for this compound Derivatives

Computational methods complement experimental data by providing a theoretical framework to understand and predict the behavior of molecules. For this compound, these tools can predict conformational preferences and rationalize structure-activity relationships.

Conformational Analysis and Prediction

The conformational landscape of the proline ring is typically described by its puckering, which can be either Cγ-endo (UP) or Cγ-exo (DOWN). nih.govresearchgate.net The puckering is highly influenced by the nature and stereochemistry of substituents at the C4 position. For this compound, both the amino group and the N-Boc group significantly influence the ring's preferred conformation.

Computational studies, often using Density Functional Theory (DFT), can calculate the relative energies of different puckered states. acs.orgnih.gov For 4S-substituted prolines with electron-withdrawing groups, the endo ring pucker is often favored. nih.gov This preference arises from stereoelectronic effects, such as the gauche effect, which can override steric considerations. nih.gov The two large Boc groups on this compound introduce significant steric bulk, and computational models are essential to predict how the molecule accommodates these groups while satisfying underlying electronic preferences. These bulky protecting groups can also influence the cis/trans isomerism of the N-terminal amide bond. mdpi.com

| Substitution Pattern | Predicted Favored Pucker | Key Influencing Factor | Reference |

|---|---|---|---|

| 4R-substituted (electron-withdrawing) | Exo | Stereoelectronic (n→π* interaction) | nih.gov |

| 4S-substituted (electron-withdrawing) | Endo | Gauche effect | nih.govnih.gov |

| cis-3-methyl | Cγ-endo | Steric interactions | mdpi.com |

| This compound | Endo (predicted) | Combination of steric bulk and stereoelectronic effects | N/A |

Structure-Activity Relationship (SAR) Studies in a Chemical Context

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound relates to its biological or chemical activity. For derivatives of 4-aminoproline, SAR studies are crucial for designing potent and selective enzyme inhibitors or peptidomimetics. mdpi.comnih.gov

In the context of enzyme inhibition, the pyrrolidine ring of a proline analog acts as a rigid scaffold that orients functional groups for optimal interaction with an enzyme's active site. Modifications to this scaffold, such as the introduction of the (4S)-Boc-amino group, can significantly alter binding affinity. SAR studies on pyrrolidine-based inhibitors have shown that modifications at various positions have different effects on inhibitory properties. mdpi.comnih.gov For instance, in the development of inhibitors for aminoglycoside acetyltransferase, alterations at one position of the pyrrolidine scaffold were found to be essential for activity, while modifications at other positions allowed for optimization. mdpi.com

The Boc groups in this compound play a dual role. In synthesis, they serve as protecting groups. organic-chemistry.orgfishersci.co.uk In a biological context, their size, lipophilicity, and hydrogen bonding capacity (of the carbamate (B1207046) carbonyl) can directly participate in or block interactions with a biological target. A comprehensive SAR study would involve systematically replacing these Boc groups with other substituents to probe the effect on activity, thereby mapping the chemical requirements for molecular recognition.

| Scaffold/Target | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Pyrrolidine Pentamine / AAC(6')-Ib | S-phenyl moiety at R1 | Essential for inhibitory activity | mdpi.com |

| Pyrrolidine Pentamine / AAC(6')-Ib | Modifications at R3, R4, R5 | Allowed for optimization of activity | mdpi.com |

| 4-Amino-2-thiopyrimidine / Platelet Aggregation | Varied substitutions | Led to marked differences in inhibitory activity | nih.gov |

| Phenylpyrazolidinone / DNA-PK | Substitutions on phenyl ring | Developed highly potent Ku-DNA binding inhibitors | chemrxiv.org |

Theoretical Investigations of Stereoelectronic Effects and Non-Covalent Interactions

The conformational preferences of proline and its derivatives are governed by a subtle interplay of steric and stereoelectronic effects. Stereoelectronic effects involve the influence of orbital alignment on molecular geometry and stability. In 4-substituted prolines, a key stereoelectronic effect is the gauche interaction between electronegative substituents and the C-C/C-N bonds of the ring, which stabilizes the otherwise sterically disfavored axial position of the substituent, leading to an endo pucker for 4S-isomers. nih.gov

Another critical interaction is the n→π* interaction, where the lone pair (n) of one amide oxygen donates electron density into the antibonding orbital (π*) of the next carbonyl group. This interaction is highly dependent on the pyrrolidine ring pucker. An exo pucker, favored by 4R substituents, promotes this stabilizing interaction, while an endo pucker disrupts it. nih.govnih.gov

In this compound, theoretical investigations are necessary to dissect the complex network of interactions:

Stereoelectronic Effects: The (4S) configuration is expected to favor an endo pucker, disfavoring the n→π* interaction. nih.gov

Non-Covalent Interactions: The two bulky Boc groups introduce significant van der Waals repulsions (steric hindrance) that will strongly influence the rotational barriers around the N-Boc and C4-N(Boc) bonds. Furthermore, intramolecular hydrogen bonds or dipole-dipole interactions involving the carbamate groups could provide additional stability to specific conformations.

Computational methods like Natural Bond Orbital (NBO) analysis can be used to identify and quantify these interactions, such as charge transfer between donor and acceptor orbitals, providing a detailed picture of the electronic factors that stabilize the molecule's preferred geometry. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.